3-Bromo-5-iodo-4-methoxybenzoic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Chemoselective Applications
3-Bromo-5-iodo-4-methoxybenzoic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Chemoselective Applications
Executive Summary
In the realm of advanced organic synthesis and drug discovery, polyhalogenated aromatic building blocks are highly prized for their ability to serve as versatile scaffolds. 3-Bromo-5-iodo-4-methoxybenzoic acid (BIMBA) represents a prime example of such a scaffold. By featuring three distinct functional handles—a carboxylic acid, a bromine atom, and an iodine atom—arranged around an electron-rich anisole core, this compound enables highly complex, multi-step derivatizations. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its vital role in orthogonal cross-coupling methodologies.
Physicochemical and Structural Properties
The utility of 3-Bromo-5-iodo-4-methoxybenzoic acid is deeply rooted in its structural electronics. The central phenyl ring is subjected to competing electronic effects: the methoxy group (-OCH₃) at C4 is strongly electron-donating via resonance (+M effect), while the carboxylic acid (-COOH) at C1 is electron-withdrawing (-M effect).
This push-pull system creates a highly predictable reactivity profile. The halogens at C3 (Bromine) and C5 (Iodine) not only provide steric shielding to the methoxy group but also offer distinct bond dissociation energies (BDEs), which is the cornerstone of their utility in transition-metal catalysis.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Bromo-5-iodo-4-methoxybenzoic acid |
| CAS Registry Number | 1092308-81-0 [1] |
| Molecular Formula | C8H6BrIO3 [1] |
| Molecular Weight | 356.94 g/mol [1] |
| SMILES Code | O=C(O)C1=CC(I)=C(OC)C(Br)=C1 [1] |
| Appearance | White to off-white crystalline solid |
| Storage Conditions | 2-8°C, protected from light and moisture |
Mechanistic Synthesis Workflow
The synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid relies on the sequential, regioselective electrophilic aromatic substitution (EAS) of 4-methoxybenzoic acid (p-anisic acid) [2]. The causality behind the experimental design is dictated by the directing effects of the pre-existing substituents.
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First Halogenation (Bromination): The methoxy group strongly activates the ortho positions (C3 and C5). Because the para position is blocked by the carboxylic acid, bromination occurs exclusively at the ortho site. Stoichiometric control ensures monobromination, yielding 3-bromo-4-methoxybenzoic acid.
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Second Halogenation (Iodination): The introduction of the bulky iodine atom requires harsher oxidative conditions. The remaining ortho position (C5) is the only viable site for the iodonium ion ( I+ ) to attack. The presence of the bromine atom at C3 sterically and electronically deactivates the ring just enough to prevent over-halogenation, ensuring a clean conversion to the dihalogenated product.
Synthetic pathway for 3-Bromo-5-iodo-4-methoxybenzoic acid via sequential halogenation.
Experimental Protocol: Self-Validating Synthesis System
Step 1: Bromination to 3-Bromo-4-methoxybenzoic acid
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Procedure: Dissolve 4-methoxybenzoic acid (1.0 equiv) in glacial acetic acid (0.5 M). Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes at room temperature. Stir for 12 hours.
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Isolation: Pour the mixture into ice-cold water. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
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Causality & Validation: NBS provides a slow, controlled release of electrophilic bromine, preventing dibromination. The reaction's success is visually validated by the precipitation of the highly crystalline monobrominated intermediate upon aqueous quenching.
Step 2: Iodination to 3-Bromo-5-iodo-4-methoxybenzoic acid
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Procedure: Suspend the intermediate (1.0 equiv) in a 9:1 mixture of glacial acetic acid and concentrated sulfuric acid. Add iodine ( I2 , 0.6 equiv) and periodic acid ( H5IO6 , 0.3 equiv). Heat to 80°C for 24 hours.
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Isolation: Quench the cooled mixture in 5% aqueous sodium thiosulfate ( Na2S2O3 ). Filter, wash, and recrystallize from ethanol/water.
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Causality & Validation: Periodic acid acts as an in-situ oxidant, converting the byproduct hydrogen iodide (HI) back into active I2 , ensuring 100% atom economy for iodine. Self-Validation: The reaction mixture initially turns deep purple (active iodine). The reaction is deemed complete when the purple color fades, and the thiosulfate quench immediately turns the mixture white, confirming the reduction of any residual oxidized iodine species.
Applications in Drug Development: Orthogonal Cross-Coupling
In pharmaceutical development, the ability to sequentially functionalize a single aromatic core without relying on protecting groups is highly efficient. 3-Bromo-5-iodo-4-methoxybenzoic acid is a master key for orthogonal cross-coupling [3].
The chemoselectivity is governed by the kinetics of the oxidative addition step in Palladium(0) catalysis. The Carbon-Iodine bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the Carbon-Bromine bond (~336 kJ/mol). By carefully tuning the reaction temperature and the electronic properties of the phosphine ligands, researchers can force the Palladium catalyst to insert exclusively into the C-I bond, leaving the C-Br bond entirely intact for a subsequent reaction.
Orthogonal cross-coupling logic exploiting the differential reactivity of C-I and C-Br bonds.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
To demonstrate the self-validating nature of this orthogonal reactivity, the following protocol outlines the selective functionalization of the C-I bond:
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Setup: In an oven-dried Schlenk flask under argon, combine 3-bromo-5-iodo-4-methoxybenzoic acid (1.0 mmol), an arylboronic acid (1.05 mmol), and anhydrous K2CO3 (3.0 mmol).
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Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol, 5 mol%).
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Solvent Injection: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v, 10 mL).
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Thermal Control (The Causality): Stir the mixture strictly at 40°C for 8 hours.
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Why 40°C? At this temperature, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition but completely insufficient for C-Br oxidative addition.
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Work-up: Acidify the mixture with 1M HCl to pH 2 (to protonate the carboxylic acid), extract with ethyl acetate, dry over MgSO4 , and concentrate under reduced pressure.
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Validation: LC-MS analysis of the crude mixture will show >95% conversion to the mono-arylated product, with the bromine isotope pattern (M / M+2 ratio of 1:1) clearly visible in the mass spectrum, validating that the C-Br bond was preserved.
References
- Bidepharm. "CAS:1092308-81-0, 3-Bromo-5-iodo-4-methoxybenzoic acid".
- Benchchem. "3-Bromo-5-iodo-4-methoxybenzoic acid: Properties and Synthesis".
- SciSpace. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes".
